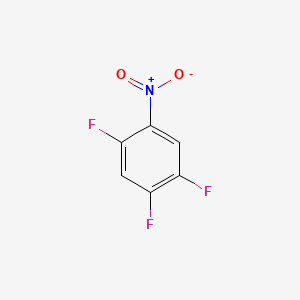

1,2,4-Trifluoro-5-nitrobenzene

Overview

Description

1,2,4-Trifluoro-5-nitrobenzene (CAS: 2105-61-5) is a fluorinated nitroaromatic compound with the molecular formula C₆H₂F₃NO₂ and a molecular weight of 177.08 g/mol . It is a colorless liquid with a boiling point of 194–195°C, melting point of -11°C, density of 1.544 g/cm³, and refractive index of 1.493–1.495 . The compound is primarily used as a pharmaceutical intermediate, leveraging its reactive nitro and fluorine substituents for further functionalization .

Safety data classify it as toxic (H301: toxic if swallowed) and irritating (H315/H319: skin/eye irritation) . Its synthesis involves halogen-exchange reactions, such as the displacement of chlorine atoms in precursors like 2,4-dichloro-5-fluoronitrobenzene using tetrabutylphosphonium bromide .

Preparation Methods

Nitration of 1,2,4-Trifluorobenzene

This method involves the nitration of 1,2,4-trifluorobenzene using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The process can be summarized as follows:

Reagents :

- 1,2,4-trifluorobenzene

- Concentrated nitric acid

- Concentrated sulfuric acid

-

- Mix concentrated nitric and sulfuric acids.

- Slowly add 1,2,4-trifluorobenzene to the acid mixture while maintaining low temperatures (below 10°C).

- Allow the reaction to proceed for several hours.

- Quench the reaction with water and extract the product.

Purification : The crude product is purified through distillation or recrystallization to achieve high purity levels.

Thermal Decomposition of Diazonium Salts

Another effective method involves the thermal decomposition of diazonium salts derived from fluorinated anilines:

Reagents :

- 2,4-difluoroaniline

- Sodium nitrite

- Boron trifluoride etherate

-

- React 2,4-difluoroaniline with sodium nitrite in the presence of boron trifluoride etherate to form a diazonium salt.

- Heat the diazonium salt at temperatures between 150°C and 280°C to induce thermal decomposition.

Outcome : This method yields high purity levels of 1,2,4-trifluoro-5-nitrobenzene with overall yields reported around 60%.

Alternative Synthesis via Fluorination

A more complex route involves multiple steps starting from dichlorinated precursors:

Reagents :

- 2,4-dichloro-5-fluoronitrobenzene

- Potassium fluoride

- Catalysts for fluorination

-

- Nitrate a precursor compound to generate a nitro group.

- Perform fluorination using potassium fluoride under catalytic conditions.

Final Steps : The resulting products undergo further reactions leading to the formation of the target compound.

The following table summarizes key aspects of the different preparation methods for synthesizing this compound:

| Method | Key Reagents | Temperature Range (°C) | Yield (%) | Purification Method |

|---|---|---|---|---|

| Nitration | Nitric acid, sulfuric acid | <10 | High | Distillation/Recrystallization |

| Thermal Decomposition | Diazonium salt | 150–280 | ~60 | Distillation |

| Alternative Synthesis | Potassium fluoride | Varies | Moderate to High | Multiple steps |

The preparation methods for synthesizing this compound vary significantly in terms of reagents used, reaction conditions, and overall yields. The choice of method depends on factors such as desired purity, cost-effectiveness, and scalability for industrial applications. The nitration method is particularly favored for its straightforward approach and high yield potential. However, newer methods involving diazonium salts offer promising alternatives that may enhance efficiency and reduce costs in large-scale production scenarios.

Chemical Reactions Analysis

Scientific Research Applications

1,2,4-Trifluoro-5-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4-Trifluoro-5-nitrobenzene depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of specific pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable component in drug design .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 1,2,4-Trifluoro-5-nitrobenzene with structurally related compounds:

Key Differences and Implications

Substituent Position and Reactivity :

- The position of fluorine and nitro groups significantly impacts reactivity. For example, 1,2,5-Trifluoro-3-nitrobenzene (CAS 6921-22-8), a structural isomer, shows a 96% similarity to this compound in computational models but may exhibit distinct regioselectivity in reactions .

- The dichloro-nitrobenzotrifluoride mixture (CAS 657-02-3 + 50594-31-5) contains chlorine and trifluoromethyl groups , enhancing steric bulk and electronic effects. Such compounds are often used in agrochemicals or polymers due to their stability .

Halogen Effects :

- Chlorinated analogues (e.g., 2,4-dichloro-5-fluoronitrobenzene) demonstrate higher reactivity in nucleophilic substitution due to chlorine’s superior leaving-group ability compared to fluorine. This makes them preferred precursors in multi-step syntheses .

Physical Properties :

- The trifluoromethyl group in dichloro-nitrobenzotrifluorides increases molecular weight (264 g/mol vs. 177 g/mol) and boiling points, influencing solubility and purification processes .

Applications :

- While this compound is tailored for pharmaceutical intermediates , derivatives like boronate esters (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-trifluoro-5-nitrobenzene) are utilized in Suzuki-Miyaura cross-coupling reactions for complex molecule assembly .

Biological Activity

1,2,4-Trifluoro-5-nitrobenzene (TFNB) is an aromatic compound characterized by the presence of three fluorine atoms and one nitro group attached to a benzene ring. Its molecular formula is C₆H₂F₃NO₂, and it has a molecular weight of approximately 177.08 g/mol. This compound is notable for its unique electronic properties due to the trifluoromethyl and nitro substituents, which influence its chemical reactivity and biological activity.

- Molecular Formula : C₆H₂F₃NO₂

- Molecular Weight : 177.08 g/mol

- Melting Point : -11 °C

- Boiling Point : 195 °C

- Density : 1.56 g/cm³

- Flash Point : 89 °C

Biological Activity Overview

Research indicates that TFNB exhibits significant biological activity, particularly in medicinal chemistry and as a potential therapeutic agent. Its derivatives have shown promise in various biological applications, including:

- Antimicrobial Activity : TFNB and its derivatives have been evaluated for their antibacterial properties against various strains of bacteria.

- Anticancer Potential : Some studies suggest that TFNB may exhibit cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.

- Neuroprotective Effects : Preliminary research suggests that TFNB may have neuroprotective properties, although more studies are needed to confirm these effects.

The specific mechanism of action of TFNB in biological systems is not fully understood. However, it is believed that the trifluoromethyl and nitro groups play a crucial role in its reactivity with biological molecules. The nitro group can undergo reduction in biological systems, potentially leading to the formation of reactive intermediates that interact with cellular targets.

Antimicrobial Activity

A study conducted on the antimicrobial properties of TFNB derivatives found that certain compounds exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications to the nitro group enhanced antibacterial activity.

| Compound | Structure Features | Antibacterial Activity |

|---|---|---|

| TFNB | Trifluoro and nitro substitutions | Moderate activity against E. coli |

| Derivative A | Additional methyl group | Enhanced activity against S. aureus |

| Derivative B | Altered fluorine positions | Significant activity against P. aeruginosa |

Anticancer Studies

In vitro studies have shown that TFNB can induce apoptosis in specific cancer cell lines. For instance, a study reported that treatment with TFNB resulted in increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways in breast cancer cells.

Neuroprotective Research

Preliminary findings from neurobiological studies suggest that TFNB may protect neurons from oxidative stress-induced damage. In one experiment, neuronal cells treated with TFNB showed reduced markers of oxidative stress compared to control groups.

Toxicological Profile

Despite its potential therapeutic applications, TFNB also exhibits acute toxicity and irritant properties. The compound has been classified as harmful upon exposure through inhalation or skin contact. It is essential to handle this compound with care in laboratory settings.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,2,4-trifluoro-5-nitrobenzene, and how do reaction conditions influence yield?

The compound is synthesized via two main routes:

- Route 1 : Reaction of 2,4-dichloro-5-fluoronitrobenzene with tetrabutylphosphonium bromide (TBPB) under nucleophilic aromatic substitution (SNAr) conditions. Optimized temperatures (80–100°C) and inert atmospheres (e.g., nitrogen) improve fluorination efficiency .

- Route 2 : Fluorination of 4-chloro-2,5-difluoronitrobenzene using potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF). Excess KF (≥3 eq.) and extended reaction times (12–24 hrs) enhance yields .

Methodological Note : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity by GC (>95% purity reported in commercial batches) .

Q. How can researchers validate the purity and structural identity of this compound?

- Nuclear Magnetic Resonance (NMR) : Use NMR to confirm fluorine substitution patterns. Expected signals: δ -110 to -125 ppm (aromatic F) and δ -60 to -80 ppm (nitro-adjacent F) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 177.08 (CHFNO) with fragmentation patterns consistent with nitro and fluorine groups .

- Melting Point : Reported as -11°C; deviations may indicate impurities. Recrystallize in hexane/ethyl acetate (1:3) to improve purity .

Q. What safety precautions are critical when handling this compound?

- Hazard Notes : Highly flammable (flash point: 89°C) and toxic via inhalation. Use fume hoods, flame-resistant gloves, and static-safe equipment .

- Waste Management : Neutralize nitro groups with reducing agents (e.g., Fe/NHCl) before disposal to prevent environmental contamination .

Advanced Research Questions

Q. How does the electronic effects of fluorine substituents influence reactivity in further functionalization?

The meta -directing nitro group and ortho/para -directing fluorine substituents create competing regioselectivity. For example:

- Electrophilic Aromatic Substitution (EAS) : Fluorine deactivates the ring, but nitration or halogenation may occur at the C3 position (least hindered) .

- Cross-Coupling : Suzuki-Miyaura reactions require pre-functionalization (e.g., boronation at C3). Evidence shows successful coupling with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives .

Experimental Tip : Use Pd(PPh) catalyst and microwave-assisted heating (120°C, 30 min) for higher yields .

Q. What are the common side products during synthesis, and how can they be mitigated?

- Dehalogenation Byproducts : Partial reduction of nitro groups to amines may occur under acidic conditions. Add stabilizers like BHT (butylated hydroxytoluene) to suppress side reactions .

- Isomerization : Improper temperature control can lead to positional isomerization (e.g., 1,3,5-trifluoro-2-nitrobenzene). Use low-boiling solvents (e.g., dichloromethane) for rapid quenching .

Analytical Strategy : Employ HPLC with a C18 column and UV detection (λ = 254 nm) to separate isomers .

Q. How does this compound perform as a precursor in medicinal chemistry?

- Antimicrobial Agents : Nitro groups enhance electrophilicity for nucleophilic attack in bacterial enzymes. Derivatives with piperazine moieties show activity against S. aureus (MIC: 2–4 µg/mL) .

- Anticancer Scaffolds : Fluorine improves bioavailability; coupling with trifluoromethylphenyl groups enhances cytotoxicity (IC: <10 µM in HCCLM3 liver cancer cells) .

Synthetic Example : React with 4-(4-fluorophenyl)piperazine under Buchwald-Hartwig conditions to form bioactive amides .

Q. How can computational methods predict the stability of this compound under varying pH?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate hydrolysis pathways. Nitro groups are prone to reduction at pH < 3, forming amine derivatives .

- pKa Estimation : The nitro group’s electron-withdrawing effect lowers the pKa of adjacent protons (predicted pKa ≈ 8–10), making the compound stable in neutral buffers .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported boiling points (194–195°C vs. 198°C in older literature): How to resolve?

- Source Analysis : Early studies may have used non-purified samples. Recent GC-MS data confirm 194–195°C .

- Pressure Effects : Boiling points vary with reduced pressure (e.g., 70–80°C at 10 mmHg). Always report measurement conditions .

Q. Conflicting solubility data in polar vs. nonpolar solvents: What factors contribute?

Properties

IUPAC Name |

1,2,4-trifluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3NO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJNMGYMBLNTPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175270 | |

| Record name | 1,2,4-Trifluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2105-61-5 | |

| Record name | 1,2,4-Trifluoro-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2105-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Trifluoro-5-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002105615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2105-61-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-Trifluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-trifluoro-5-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,4-TRIFLUORO-5-NITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZU9GWD6VV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.